molecular formula C15H14F3N3OS B2873371 N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzamide CAS No. 1797861-31-4

N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzamide

Cat. No.: B2873371
CAS No.: 1797861-31-4
M. Wt: 341.35
InChI Key: WNIWZGSGXUJBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzamide is a synthetic small molecule of significant interest in basic pharmacological research for probing the function of ligand-gated ion channels. This compound belongs to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Related analogs have been shown to act as negative allosteric modulators, non-competitively inhibiting Zn2+- and H+-evoked ZAC signaling with IC50 values in the low micromolar range and demonstrating a state-dependent mechanism of action . The structural motif of the benzamide linked to a thiazole heterocycle is a privileged scaffold in medicinal chemistry, known to confer favorable properties for interacting with biological targets . The presence of the trifluoromethyl group is a common strategy to enhance metabolic stability and membrane permeability. This compound is supplied for research applications exclusively, including the exploration of ZAC's physiological role and as a tool compound for studying ion channel pharmacology and signal transduction mechanisms.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3OS/c16-15(17,18)11-3-1-10(2-4-11)13(22)20-12-5-7-21(9-12)14-19-6-8-23-14/h1-4,6,8,12H,5,7,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIWZGSGXUJBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzamide-Based Ligands

Compound 9h : N-(4-(4-(4-cyanopyridin-2-yl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide
  • Key Differences: Core Structure: Shares a benzamide backbone but substitutes the pyrrolidine-thiazole group with a diazepane-cyanopyridine moiety. Substituents: Uses a thiophen-3-yl group instead of trifluoromethyl on the benzene ring. Pharmacological Implications: The diazepane-cyanopyridine chain may enhance solubility but reduce metabolic stability compared to the pyrrolidine-thiazole group in the target compound .
Compound 9i : 4-(thiophen-3-yl)-N-(4-(4-(4-(trifluoromethyl)pyridin-2-yl)-1,4-diazepan-1-yl)butyl)benzamide
  • Key Differences: Heterocycle: Replaces the pyrrolidine-thiazole with a diazepane-trifluoromethylpyridine system. Trifluoromethyl Placement: The trifluoromethyl group is on the pyridine ring rather than the benzene.
Filapixant (3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide)
  • Key Differences: Substituents: Adds a methylmorpholinylmethoxy group and a methylthiazole to the benzamide core. Trifluoromethyl Placement: Located on a pyrimidine ring in the side chain. Pharmacological Role: Explicitly identified as a purinoreceptor antagonist, suggesting a divergent therapeutic application compared to the target compound .
SB705498 (N-(2-bromophenyl)-N'-[(R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl)]urea)
  • Key Differences :
    • Linker Group : Uses a urea bridge instead of a benzamide.
    • Heterocycle : Retains the pyrrolidine ring but substitutes thiazole with a trifluoromethylpyridyl group.
    • Target Implications : The urea motif and bromophenyl group may enhance hydrogen bonding and lipophilicity, respectively, for distinct target engagement .
4-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide
  • Key Differences: Substituents: Chloro and nitro groups replace the trifluoromethyl on the benzene ring. Thiazole Substitution: Features a 4-methylthiazole instead of a thiazole-pyrrolidine hybrid.

Comparative Data Table

Compound Name Core Structure Key Substituents Pharmacological Target (Inferred) Reference
Target Compound Benzamide 4-(Trifluoromethyl)benzamide; 1-(1,3-Thiazol-2-yl)pyrrolidine GPCRs/Ion Channels
Compound 9h Benzamide 4-(Thiophen-3-yl); Diazepane-cyanopyridine Unknown
Compound 9i Benzamide 4-(Thiophen-3-yl); Diazepane-trifluoromethylpyridine Unknown
Filapixant Benzamide 5-Methylthiazole; Methylmorpholinylmethoxy; Trifluoromethylpyrimidine Purinoreceptor Antagonist
SB705498 Urea 2-Bromophenyl; (R)-1-(5-Trifluoromethylpyridyl)pyrrolidine GPCRs (e.g., TRPV1)
4-Chloro-N-(4-methylthiazol-2-yl)-3-nitrobenzamide Benzamide 4-Chloro-3-nitro; 4-Methylthiazole Enzyme Inhibitors

Key Structural and Functional Insights

Heterocyclic Influence :

  • The pyrrolidine-thiazole group in the target compound may enhance rigidity and π-π stacking compared to diazepane-based analogs (e.g., 9h, 9i) .
  • Thiazole variants (e.g., filapixant’s methylthiazole) modulate electronic properties and steric bulk, affecting receptor affinity .

Trifluoromethyl Effects :

  • The para-trifluoromethyl group on the benzamide core improves metabolic stability and lipophilicity, a feature shared with SB705498’s pyridyl-trifluoromethyl group .

Pharmacological Divergence: Filapixant’s purinoreceptor antagonism highlights how minor structural changes (e.g., morpholinylmethoxy) can redirect biological activity . Urea-based analogs (e.g., SB705498) may target distinct receptor subfamilies compared to benzamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.